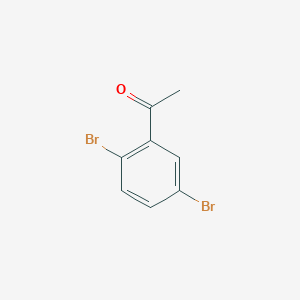
1-(2,5-Dibromophenyl)ethanone
Descripción general
Descripción
1-(2,5-Dibromophenyl)ethanone, also known as 1,2-dibromo-2,5-diphenyl-ethanone, is an organic compound and a member of the dibromophenyl group. It is a colorless solid with a molecular formula of C9H6Br2O. This compound has a wide range of applications in scientific research, including its use as a reagent in the synthesis of other compounds and as a catalyst in organic reactions.
Aplicaciones Científicas De Investigación
Molecular Docking and ADMET Studies 1-(2,5-Dibromophenyl)ethanone has been studied for its anti-microbial properties. A study conducted on a similar compound, Ethanone 1-(2-hydroxy-5-methyl phenyl), found in plants like Rhizophora mucronate, Epiphyllum oxypetalum haw, and coffee seeds, demonstrates the potential for anti-microbial applications. This research focused on the binding efficacy of the compound with proteins in Staphylococcus aureus and its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties (Medicharla et al., 2022).
Hydrogen Bonding and Charge Density Analysis The study of similar compounds, such as 1-(2-hydroxy-5-nitrophenyl)ethanone, through X-ray diffraction and neutron diffraction data has revealed insights into intra- and intermolecular bonding features. This research helps understand the extent of pi-delocalisation throughout the molecule, which is significant for understanding the chemical behavior of similar compounds like this compound (Hibbs et al., 2003).
Synthesis and Study of Metal Complexes Research involving the synthesis of mononuclear manganese(II) and zinc(II) complexes using derivatives of similar compounds has been conducted. This includes the study of their structural, spectral, electrochemical, and density functional theory (DFT) aspects. Such studies are crucial for understanding how similar compounds like this compound can be utilized in forming metal complexes, which have various applications in catalysis and material science (Chai et al., 2017).
Photoremovable Protecting Group for Carboxylic Acids A derivative of this compound, 1-[2-(2-hydroxyalkyl)phenyl]ethanone, has been used as a photoremovable protecting group for carboxylic acids. This application is crucial in synthetic chemistry, where protecting groups are used to temporarily modify a molecule during a chemical reaction (Atemnkeng et al., 2003).
Synthesis and Characterization in Forensic Science In forensic science, the synthesis and characterization of novel compounds related to this compound are important. A study identified and characterized a novel cathinone derivative, which is structurally similar, using various analytical techniques. This research is crucial for forensic and clinical laboratories in identifying compounds with similar backbones (Bijlsma et al., 2015).
Propiedades
IUPAC Name |
1-(2,5-dibromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXROJNBTPMHSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00523209 | |
| Record name | 1-(2,5-Dibromophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00523209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32937-55-6 | |
| Record name | 1-(2,5-Dibromophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00523209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




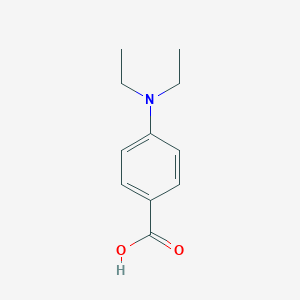

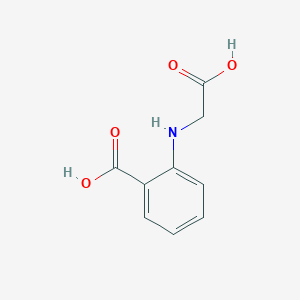
![4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B181543.png)
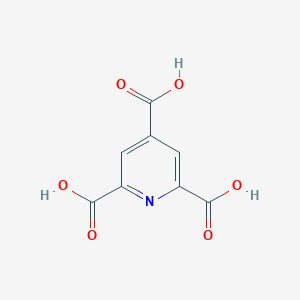
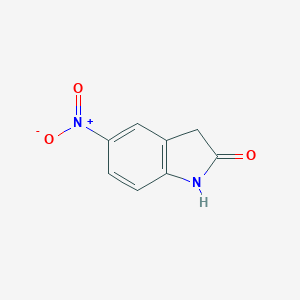
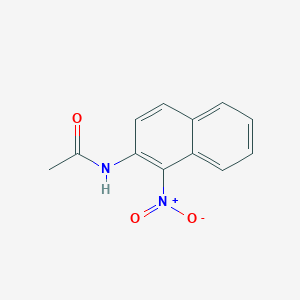
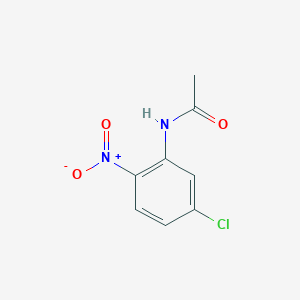
![1,2,3-trimethoxy-5-[(E)-2-nitrovinyl]benzene](/img/structure/B181555.png)


![1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione](/img/structure/B181561.png)
![2-Phenylimidazo[1,2-a]pyridine](/img/structure/B181562.png)